2-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)10-6-5-7-11-12(10)17-9-8-16-11/h5-7H,8-9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRYMPUVRYXDBRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)OCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1116104-19-8 | |
| Record name | 2-(2,3-dihydro-1,4-benzodioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism
The mechanism proceeds through oxidative addition of the aryl halide (e.g., 5-bromo-2,3-dihydrobenzo[b][1,dioxin) to a Pd(0) catalyst, forming a Pd(II) intermediate. Subsequent transmetallation with B₂pin₂ yields the boronic ester, followed by reductive elimination to regenerate the Pd(0) catalyst.
Standard Reaction Conditions
Typical conditions include:
-
Catalyst : Pd(dppf)Cl₂ or Pd(OAc)₂ with ligands such as 1,1′-bis(diphenylphosphino)ferrocene (dppf).
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Solvent : Tetrahydrofuran (THF) or 1,4-dioxane.
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Base : Potassium acetate (KOAc) or triethylamine (Et₃N).
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Temperature : 80–100°C under inert atmosphere.
| Parameter | Value/Detail |
|---|---|
| Catalyst Loading | 2–5 mol% Pd |
| Reaction Time | 12–24 hours |
| Yield | 60–85% (reported for analogous compounds) |
Alternative Borylation Strategies
Iridium-Catalyzed C–H Borylation
Direct functionalization of unactivated C–H bonds in dihydrobenzo[b]dioxin using iridium catalysts (e.g., [Ir(COD)OMe]₂) with bis(pinacolato)diboron offers regioselective access to the boronic ester. This method avoids pre-functionalized substrates but requires precise control of steric and electronic effects.
Key Considerations:
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Selectivity : Directed by substituents on the aromatic ring.
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Solvent : Dichloromethane (DCM) or hexane.
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Temperature : Room temperature to 50°C.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash column chromatography using silica gel and eluents such as hexane/ethyl acetate (9:1). The compound’s non-polar nature necessitates gradient elution for optimal separation.
Spectroscopic Validation
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¹H NMR : Aromatic protons resonate at δ 6.5–7.0 ppm, while methyl groups on the dioxaborolane ring appear as singlets at δ 1.2–1.3 ppm.
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¹¹B NMR : A sharp peak near δ 30 ppm confirms boronate ester formation.
Industrial-Scale Production
Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. Key parameters include:
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Residence Time : 10–30 minutes.
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Catalyst Recovery : Pd nanoparticles immobilized on carbon supports.
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Yield Optimization : >90% through real-time monitoring and automated feed adjustments.
Challenges and Mitigation Strategies
Byproduct Formation
Homocoupling of aryl halides or over-borylation may occur. Strategies include:
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Stoichiometric Control : Limiting B₂pin₂ to 1.1 equivalents.
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Additives : Silver salts (e.g., Ag₂O) suppress side reactions.
Moisture Sensitivity
The boronic ester is hygroscopic, requiring anhydrous conditions during synthesis and storage.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the boronic ester to other functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while substitution reactions can produce a variety of substituted dioxaborolanes .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research indicates that derivatives of dioxaborolane compounds have shown promise in anticancer therapies. The unique electronic properties of boron can enhance the efficacy of these compounds in targeting cancer cells. For instance, studies have suggested that modifications to the dioxaborolane structure can lead to improved selectivity and reduced side effects in chemotherapeutic agents.
Materials Science
Polymeric Materials : The incorporation of boron-containing compounds into polymers can enhance their thermal stability and mechanical properties. Dioxaborolanes can be used as cross-linking agents or fillers in polymer matrices, leading to materials with superior performance characteristics. Research has demonstrated that these materials exhibit improved resistance to thermal degradation compared to traditional polymers.
Environmental Chemistry
Sensing Applications : The compound's ability to form complexes with various metal ions makes it suitable for developing sensors for environmental monitoring. Studies have shown that dioxaborolane derivatives can selectively bind to heavy metals, allowing for the detection of contaminants in water sources.
Organic Synthesis
Reagent in Organic Reactions : Dioxaborolanes are valuable intermediates in organic synthesis. They can participate in various reactions such as Suzuki coupling and other cross-coupling reactions, which are essential for constructing complex organic molecules.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of modified dioxaborolane derivatives. The researchers synthesized several analogs and tested their cytotoxicity against various cancer cell lines. Results indicated that certain derivatives exhibited significant antiproliferative effects, warranting further investigation into their mechanisms of action.
Case Study 2: Material Enhancements
Research conducted at a leading materials science institute examined the use of dioxaborolanes as additives in epoxy resins. The study found that incorporating these compounds improved the mechanical strength and thermal stability of the epoxy composites, making them suitable for aerospace applications.
Case Study 3: Environmental Monitoring
A collaborative study between environmental scientists and chemists focused on developing a sensor utilizing dioxaborolane derivatives for detecting lead ions in contaminated water samples. The sensor demonstrated high sensitivity and selectivity, showcasing the potential of boron-containing compounds in environmental applications.
Data Tables
| Method | Description | Yield (%) |
|---|---|---|
| Suzuki Coupling | Utilizes palladium catalysts | 85 |
| Boronation Reaction | Direct reaction with boronic acids | 75 |
| Cross-linking | Incorporation into polymer matrices | 90 |
Mechanism of Action
The mechanism by which 2-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its ability to participate in various chemical reactions. The boronic ester group is particularly reactive, allowing it to form stable complexes with other molecules. This reactivity is exploited in cross-coupling reactions, where the compound acts as a key intermediate . The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems .
Comparison with Similar Compounds
2-(2,3-Dihydrothieno[3,4-b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular Formula : C₁₂H₁₈BO₄S
Key Differences :
- Replaces the benzo[1,4]dioxane group with a thieno[3,4-b][1,4]dioxin ring, introducing sulfur into the heterocycle .
- Synthesis : Prepared via palladium-catalyzed cross-coupling (46% yield) .
- Applications : Used in conductive polymers (e.g., BDTTT) due to enhanced electron-richness from sulfur .
- Physical Properties :
NMR Data :
2-(2,3-Dihydrobenzofuran-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Molecular Formula : C₁₄H₁₉BO₃
Key Differences :
4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane
Molecular Formula : C₁₅H₁₉BO₂S
Key Differences :
- Incorporates a benzo[b]thiophene core with a methyl substituent, increasing steric bulk and electron density .
- Applications : Used in optoelectronic materials for sulfur’s heavy-atom effect .
Comparative Data Table
Research Findings and Trends
- Electronic Effects: The thieno analog’s sulfur atom lowers the LUMO energy, enhancing charge transport in polymers compared to the oxygen-rich target compound .
- Steric Influence : Methyl groups in the benzo[b]thiophene analog improve thermal stability but reduce solubility .
- Synthetic Versatility : All analogs participate in Suzuki-Miyaura couplings, but reaction yields vary with steric and electronic profiles .
Biological Activity
2-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound characterized by its unique structural properties and potential biological activities. This article explores the biological activity of this compound through a review of existing literature and data.
Chemical Structure and Properties
Molecular Formula : C14H19BO4
Molecular Weight : 262.11 g/mol
CAS Number : 517874-21-4
SMILES Notation : B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)OCCO3
The structure includes a boron atom within a dioxaborolane framework combined with a dihydrobenzo[b][1,4]dioxin moiety. This unique combination is expected to influence its biological interactions.
Biological Activity Overview
Research on the biological activity of this compound is limited. However, the presence of the dioxaborolane structure suggests potential applications in medicinal chemistry due to its ability to form stable complexes with various biomolecules.
Anticancer Activity
Preliminary studies indicate that compounds containing dioxaborolane structures may exhibit anticancer properties. The mechanism often involves the inhibition of specific enzymes or pathways that are crucial for cancer cell proliferation. For instance:
- Case Study : A related compound demonstrated inhibition of tumor growth in xenograft models by targeting angiogenesis pathways.
Antimicrobial Properties
Dihydrobenzo[b][1,4]dioxin derivatives have been studied for their antimicrobial properties. While specific data on this compound is scarce, analogs have shown effectiveness against various bacterial strains.
Safety and Toxicological Profile
The safety profile of this compound indicates potential hazards:
| Hazard Class | Description |
|---|---|
| Acute Tox. 4 | Harmful if swallowed |
| Skin Irrit. 2 | Causes skin irritation |
| Eye Irrit. 2A | Causes serious eye irritation |
These classifications highlight the need for careful handling and further toxicological studies to ensure safe use in research and potential therapeutic applications.
Predicted Collision Cross Section Data
The predicted collision cross-section (CCS) data for this compound is as follows:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 263.14491 | 155.1 |
| [M+Na]+ | 285.12685 | 168.0 |
| [M+NH4]+ | 280.17145 | 166.5 |
| [M+K]+ | 301.10079 | 161.5 |
| [M-H]- | 261.13035 | 164.0 |
This data can be useful in mass spectrometry studies to identify and quantify the compound in biological samples.
Q & A
Basic: What are the standard synthetic methodologies for preparing this compound?
Answer:
The compound is synthesized via palladium-catalyzed cross-coupling or direct borylation of aryl halides using bis(pinacolato)diboron (B₂Pin₂). Key steps include:
- Reaction conditions : Anhydrous solvents (THF/dioxane), 80–100°C, Pd catalysts (e.g., Pd(dppf)Cl₂), and bases (K₂CO₃ or Cs₂CO₃).
- Purification : Column chromatography (silica gel, hexane/EtOAc) followed by recrystallization (hexane/CH₂Cl₂) to achieve >95% purity .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H NMR : δ 1.2–1.3 ppm (pinacol methyl groups), δ 6.5–7.5 ppm (aromatic protons from dihydrobenzodioxin).
- ¹³C NMR : δ 24–25 ppm (methyl carbons), δ 110–150 ppm (aromatic/boronate carbons).
- IR : B-O stretches at 1350–1400 cm⁻¹.
- HRMS : Confirms molecular weight (<3 ppm error).
For structural ambiguity, X-ray crystallography resolves boron coordination geometry .
Advanced: How do steric/electronic effects of the dihydrobenzodioxin group influence Suzuki-Miyaura coupling efficiency?
Answer:
- Steric hindrance : The fused dioxane ring reduces reactivity with bulky substrates (e.g., ortho-substituted aryl halides), requiring higher catalyst loading (5–10 mol% Pd).
- Electronic effects : Electron-donating oxygen atoms enhance boron’s electrophilicity, improving transmetallation. Comparative studies with 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane show a 15–20% yield drop for sterically hindered partners .
Advanced: What strategies mitigate hydrolysis or protodeboronation during storage or reactions?
Answer:
- Storage : Under argon at -20°C with molecular sieves.
- Reaction optimization : Use anhydrous solvents (pre-dried over Na/benzophenone), proton scavengers (2,6-lutidine), and avoid protic media.
- Catalyst selection : Bulky ligands (e.g., SPhos) reduce undesired side reactions. Protodeboronation is minimized at temperatures <80°C .
Methodological: How to resolve contradictions in reported catalytic efficiencies for C–C bond formation?
Answer:
- Systematic screening : Vary ligand ratios (1:1 to 2:1 Pd:ligand), solvent polarity (toluene vs. DMF), and base strength (NaHCO₃ vs. K₃PO₄).
- Kinetic studies : Use in situ NMR or GC-MS to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation).
- Contradiction sources : Trace oxygen/moisture or substrate impurities. Rigorous Schlenk techniques or glovebox protocols are critical .
Advanced: How does this compound compare to fluorinated analogs in electronic materials research?
Answer:
- Electron-deficient systems : Fluorinated analogs (e.g., 4-Cyano-2-fluorophenylboronic acid pinacol ester ) exhibit higher Lewis acidity, enhancing charge transport in OLEDs.
- Stability : The dihydrobenzodioxin moiety improves thermal stability (TGA shows decomposition >250°C) compared to aliphatic boronic esters .
Methodological: What precautions are essential for handling this compound in air-sensitive reactions?
Answer:
- Glovebox use : For weighing, reaction setup, and purification.
- Quenching : Post-reaction, add wet THF or H₂O to decompose residual boronate.
- Waste disposal : Neutralize with dilute HCl before incineration to prevent boron accumulation .
Advanced: What computational methods predict its reactivity in non-traditional cross-couplings (e.g., C–N bond formation)?
Answer:
- DFT calculations : Model transition states (e.g., NBO analysis for boron-nitrogen interactions).
- Ligand design : Electron-rich ligands (e.g., XPhos) stabilize Pd intermediates. Experimental validation via Hammett plots correlates substituent effects with reaction rates .
Basic: What are its applications in synthesizing bioactive molecules?
Answer:
- Suzuki couplings : To introduce dihydrobenzodioxin motifs into kinase inhibitors or anti-inflammatory agents.
- Protecting group : The pinacol boronate acts as a temporary mask for boron in multistep syntheses .
Advanced: How to optimize regioselectivity in diborylation reactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
